molecular formula C25H32ClF4NO4 B12369657 VMAT2-IN-I HCl

VMAT2-IN-I HCl

Cat. No.: B12369657
M. Wt: 522.0 g/mol
InChI Key: IUOHFZVLXJSQCL-SXWPHCFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VMAT2-IN-4 is a compound that acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. Dysregulation of VMAT2 can lead to several neuropsychiatric disorders, including Parkinson’s disease and schizophrenia .

Preparation Methods

The synthetic routes and reaction conditions for VMAT2-IN-4 are not widely documented in public literature. the preparation of similar VMAT2 inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

VMAT2-IN-4, like other VMAT2 inhibitors, may undergo various chemical reactions, including:

    Oxidation: This reaction could involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

VMAT2-IN-4 has several scientific research applications, including:

    Chemistry: It is used to study the mechanisms of neurotransmitter transport and inhibition.

    Biology: It helps in understanding the role of VMAT2 in neurotransmission and its impact on neuropsychiatric disorders.

    Medicine: VMAT2-IN-4 is used in the development of therapeutic agents for conditions like Parkinson’s disease, Huntington’s disease, and schizophrenia.

    Industry: It may be used in the development of pharmaceuticals targeting VMAT2.

Mechanism of Action

VMAT2-IN-4 exerts its effects by inhibiting the function of VMAT2. This inhibition reduces the loading of monoamine neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. The molecular targets involved include the binding sites on VMAT2 where VMAT2-IN-4 interacts, locking VMAT2 in an occluded conformation and preventing its normal function .

Comparison with Similar Compounds

VMAT2-IN-4 can be compared with other VMAT2 inhibitors such as tetrabenazine and reserpine. These compounds also inhibit VMAT2 but may differ in their binding affinities, specific interactions with VMAT2, and therapeutic applications. VMAT2-IN-4 may offer unique advantages in terms of specificity and efficacy in inhibiting VMAT2 .

Properties

Molecular Formula

C25H32ClF4NO4

Molecular Weight

522.0 g/mol

IUPAC Name

(2R)-3-[(2S,5R)-2,5-bis[2-[4-(difluoromethoxy)phenyl]ethyl]pyrrolidin-1-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1

InChI Key

IUOHFZVLXJSQCL-SXWPHCFWSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1CCC2=CC=C(C=C2)OC(F)F)C[C@H](CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl

Canonical SMILES

C1CC(N(C1CCC2=CC=C(C=C2)OC(F)F)CC(CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl

Origin of Product

United States

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